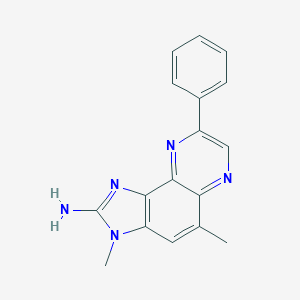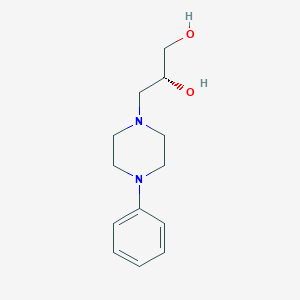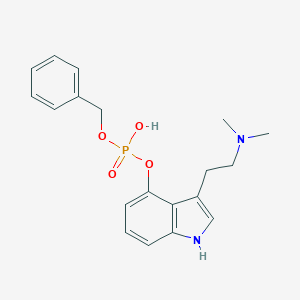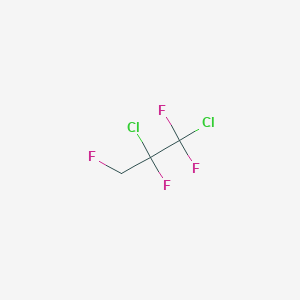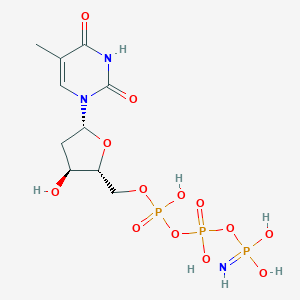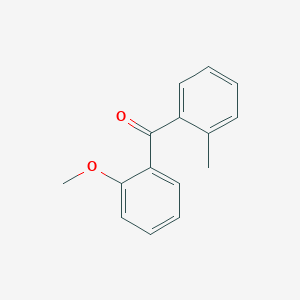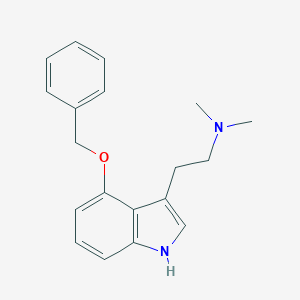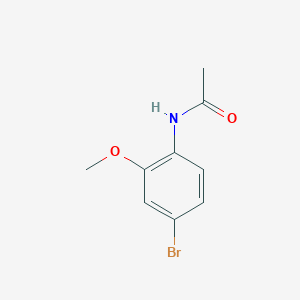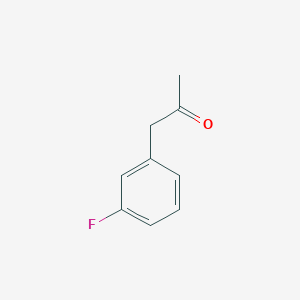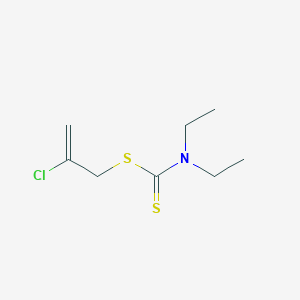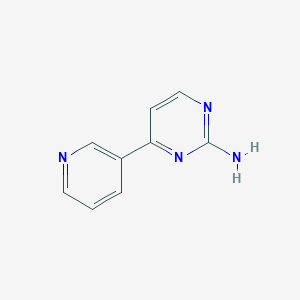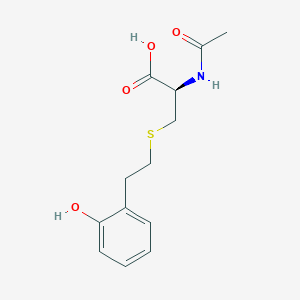
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine, also known as NACET, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NACET is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to inhibit the activation of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has also been shown to improve mitochondrial function, which plays a crucial role in cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its low toxicity, making it a safe compound for use in lab experiments. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine. One area of interest is the potential use of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine and its potential therapeutic applications. Finally, the development of more effective formulations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine with improved solubility could help to overcome some of the limitations of the compound in lab experiments.
Métodos De Síntesis
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine can be synthesized through a multi-step process involving the reaction of L-cysteine with 2-bromoethyl phenol, followed by acetylation with acetic anhydride. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Número CAS |
152155-79-8 |
|---|---|
Nombre del producto |
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine |
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)8-19-7-6-10-4-2-3-5-12(10)16/h2-5,11,16H,6-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1 |
Clave InChI |
VNJQKYBUNWVPHD-NSHDSACASA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCCC1=CC=CC=C1O)C(=O)O |
SMILES |
CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O |
Sinónimos |
(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



